N-(3,4-dichlorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide
Overview
Description
N-(3,4-dichlorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Halogenation: Introduction of chlorine atoms to the phenyl ring.
Etherification: Formation of the ether bond between the phenoxy and acetamide groups.
Hydroxymethylation: Addition of the hydroxymethyl group to the phenoxy ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Sequential addition of reactants and catalysts.
Continuous Flow Processing: Steady-state addition of reactants for consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxyl groups.
Reduction: Reduction of the nitro groups to amines.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Gene Expression: Influence the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide: shares structural similarities with other phenylacetamide derivatives.
This compound: is unique due to its specific substitution pattern and functional groups.
Uniqueness
Structural Features: The presence of both hydroxymethyl and methoxy groups on the phenoxy ring.
Reactivity: Unique reactivity patterns due to the specific arrangement of functional groups.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4/c1-22-15-6-10(8-20)2-5-14(15)23-9-16(21)19-11-3-4-12(17)13(18)7-11/h2-7,20H,8-9H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGLVZDKUGBWRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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